molecular formula C20H21ClN4O2 B14244195 Agn-PC-0mzcrx CAS No. 351071-96-0

Agn-PC-0mzcrx

Katalognummer: B14244195
CAS-Nummer: 351071-96-0
Molekulargewicht: 384.9 g/mol
InChI-Schlüssel: OASPWWAFUKUHQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Agn-PC-0mzcrx can be achieved through several methods. One common approach involves the combination of precursor elements at elevated temperatures. This method is cost-effective and yields fine grains . Other methods include chemical vapor deposition, mechanical alloying, and sol-gel techniques . Each method has its advantages and specific conditions that need to be optimized to achieve the desired product.

Analyse Chemischer Reaktionen

Agn-PC-0mzcrx undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in dissociative chemisorption reactions with oxygen, where the compound interacts with oxygen molecules leading to the formation of different products . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen. The major products formed depend on the specific reaction conditions and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Agn-PC-0mzcrx can be compared with other similar compounds such as Vandetanib and Cabozantinib, which are used as dual inhibitors targeting specific proteins . While these compounds share some similarities in their chemical structure and applications, this compound stands out due to its unique properties and broader range of applications. Other similar compounds include Mn3AgN and Mn3.4Ag0.6N, which exhibit similar magnetic and electrical transport properties .

Conclusion

This compound is a versatile chemical compound with significant potential in various scientific and industrial applications. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for research and development in fields such as environmental science, biomedicine, and explosives technology.

Eigenschaften

CAS-Nummer

351071-96-0

Molekularformel

C20H21ClN4O2

Molekulargewicht

384.9 g/mol

IUPAC-Name

9-[(2-chlorophenyl)methylamino]-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C20H21ClN4O2/c1-14-10-17(22-12-15-4-2-3-5-16(15)21)20-23-18(11-19(26)25(20)13-14)24-6-8-27-9-7-24/h2-5,10-11,13,22H,6-9,12H2,1H3

InChI-Schlüssel

OASPWWAFUKUHQF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)NCC3=CC=CC=C3Cl)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.